molecular formula C6H5N2NaO6S B12680368 Sodium 3-amino-4-hydroxy-5-nitrobenzenesulphonate CAS No. 85204-14-4

Sodium 3-amino-4-hydroxy-5-nitrobenzenesulphonate

Cat. No.: B12680368
CAS No.: 85204-14-4
M. Wt: 256.17 g/mol
InChI Key: XJOCCOPXXGMSCA-UHFFFAOYSA-M
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Description

Sodium 3-amino-4-hydroxy-5-nitrobenzenesulphonate: is an organic compound with the molecular formula C6H6N2O6SNa. It is a derivative of benzenesulfonic acid and contains amino, hydroxy, and nitro functional groups. This compound is known for its applications in various chemical processes and industries, particularly in the synthesis of dyes and pigments .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 3-amino-4-hydroxy-5-nitrobenzenesulphonate typically involves the nitration of 3-amino-4-hydroxybenzenesulfonic acid. The nitration process is carried out using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions. The resulting product is then neutralized with sodium hydroxide to form the sodium salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves continuous monitoring of temperature, pH, and reactant concentrations to achieve consistent product quality .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of Sodium 3-amino-4-hydroxy-5-nitrobenzenesulphonate involves its interaction with specific molecular targets. The compound can act as an electron donor or acceptor, facilitating redox reactions. It can also form complexes with metal ions, influencing various biochemical pathways .

Comparison with Similar Compounds

  • 3-Amino-4-hydroxybenzenesulfonic acid
  • 5-Amino-2-methoxybenzenesulfonic acid
  • 2,4-Dihydroxyaniline hydrochloride
  • Benzene-1,4-diamine

Comparison: Sodium 3-amino-4-hydroxy-5-nitrobenzenesulphonate is unique due to the presence of both nitro and sulfonate groups, which impart distinct chemical properties. Compared to its analogs, it exhibits higher reactivity in redox reactions and greater solubility in water .

Properties

CAS No.

85204-14-4

Molecular Formula

C6H5N2NaO6S

Molecular Weight

256.17 g/mol

IUPAC Name

sodium;3-amino-4-hydroxy-5-nitrobenzenesulfonate

InChI

InChI=1S/C6H6N2O6S.Na/c7-4-1-3(15(12,13)14)2-5(6(4)9)8(10)11;/h1-2,9H,7H2,(H,12,13,14);/q;+1/p-1

InChI Key

XJOCCOPXXGMSCA-UHFFFAOYSA-M

Canonical SMILES

C1=C(C=C(C(=C1N)O)[N+](=O)[O-])S(=O)(=O)[O-].[Na+]

Origin of Product

United States

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